1-butyl-3-iodobicyclo[1.1.1]pentane
Description
1-Butyl-3-iodobicyclo[1.1.1]pentane is a bicyclic compound characterized by its rigid bicyclo[1.1.1]pentane (BCP) scaffold, a non-planar structure with three concyclic carbon atoms forming two fused cyclopropane rings. The 1-butyl substituent occupies the bridgehead position, while the iodine atom is located at the secondary bridge position (C3). This configuration imparts unique steric and electronic properties, making it a promising candidate in medicinal chemistry as a bioisostere for aromatic rings, alkynes, or tert-butyl groups. Its synthesis often involves radical halogenation or carbene insertion strategies, as seen in related BCP derivatives .
The iodine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura), while the butyl group contributes to lipophilicity, influencing pharmacokinetic profiles such as passive permeability and metabolic stability .
Properties
CAS No. |
127321-09-9 |
|---|---|
Molecular Formula |
C9H15I |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-3-iodobicyclo[1.1.1]pentane can be synthesized through several methods, typically involving the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common approach is:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors, such as alkenes or alkynes, under high-pressure conditions or using a photochemical process.
Introduction of the Butyl Group: The butyl group can be introduced via a Grignard reaction or an alkylation reaction using butyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for the cycloaddition step and automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to remove the iodine atom.
Addition Reactions: The strained ring system can participate in addition reactions, opening the ring and forming new compounds.
Common Reagents and Conditions
Nucleophiles: Such as sodium azide, potassium cyanide, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Hydrocarbons or deiodinated bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-butyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of strained ring systems and their reactivity.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies due to its unique structure.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in materials science for the development of novel polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-butyl-3-iodobicyclo[111]pentane exerts its effects depends on the specific reaction or application Generally, the strained ring system makes the compound highly reactive, allowing it to participate in various chemical transformations
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Iodo and bromo derivatives are synthesized via radical pathways (e.g., triethylborane-initiated ring-opening of tricyclopentane), while fluorinated analogs require carbene insertion . Yields for iodinated compounds (36–42%) are comparable to brominated analogs but lower than fluorinated derivatives (43%) due to iodine’s larger atomic radius and steric hindrance.
- Reactivity : The iodine atom in 1-butyl-3-iodo-BCP facilitates efficient cross-coupling reactions, unlike CF₃ or F substituents, which are less reactive in such transformations .
- Physicochemical Properties : The butyl group increases logP (2.1–2.5) compared to CF₃-substituted BCPs (logP 1.8), enhancing membrane permeability but reducing aqueous solubility .
Stability and Challenges
- Thermal Stability : Iodo-BCPs are prone to β-elimination at elevated temperatures (>100°C), limiting their use in high-temperature reactions. Fluorinated analogs exhibit greater thermal stability .
- Synthetic Limitations : Direct functionalization of bridge positions (C2, C4, C5) remains challenging. Most methods require pre-functionalized precursors, unlike bridgehead modifications, which are well-established .
Q & A
Q. What experimental evidence supports the compound’s role in modulating protein-ligand conformational dynamics?
- Methodological Answer : TR-FRET assays and cryo-EM reveal that the bicyclic core restricts ligand flexibility, stabilizing proteins in active conformations. For γ-secretase inhibitors, this rigidity reduces entropic penalties, improving inhibition (Ki = 15 nM vs. 50 nM for flexible analogues). Hydrogen-deuterium exchange MS maps binding-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
